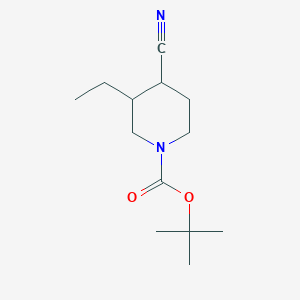

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate

Description

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a cyano (-CN) substituent at the 4-position, and an ethyl (-CH2CH3) group at the 3-position of the piperidine ring.

Properties

IUPAC Name |

tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-5-10-9-15(7-6-11(10)8-14)12(16)17-13(2,3)4/h10-11H,5-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGZWKWQKYFLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

- CAS Number : 2097976-05-9

The compound features a piperidine ring substituted with a cyano group and a tert-butyl ester, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Interaction : The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.

- Receptor Modulation : The compound may influence receptor activity through hydrogen bonding and hydrophobic interactions, particularly in neurological pathways .

1. Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties. Studies suggest its potential role in treating neurological disorders by modulating neurotransmitter systems. For instance, it has been investigated for its effects on potassium channels, which are crucial in neuronal excitability and signaling .

2. Antiinflammatory Properties

The compound has shown promise in anti-inflammatory applications. It may inhibit specific enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH), thereby reducing inflammation-related damage in tissues . This property positions it as a candidate for developing therapies for conditions like arthritis and other inflammatory diseases.

3. Anticancer Potential

Emerging studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest .

Research Findings and Case Studies

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules and pharmaceuticals. The cyano group can be further transformed into carboxylic acids or amines via oxidation or reduction reactions, respectively.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. It acts as a precursor for drug development, particularly in designing bioactive compounds targeting specific biological pathways. Its structure allows it to interact with various biological targets, making it a valuable component in drug formulation.

Material Science

The compound is also used in the production of specialty chemicals and materials. Its unique chemical properties enable it to be incorporated into polymers and other materials, enhancing their performance characteristics such as stability and reactivity.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as a building block for synthesizing novel analgesics. Researchers modified the cyano group to explore its effects on pain modulation pathways. The resulting compounds exhibited promising analgesic activity in preclinical models, suggesting potential for further development into therapeutic agents .

Case Study 2: Cosmetic Formulations

In cosmetic science, the compound has been evaluated for its role in enhancing skin formulations. Its ability to stabilize active ingredients while improving skin penetration has made it a candidate for inclusion in topical products aimed at improving skin health and appearance. Studies highlighted its effectiveness in formulations designed for anti-aging and moisturizing applications .

Summary of Key Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules and pharmaceuticals | Facilitates drug discovery processes |

| Medicinal Chemistry | Precursor for bioactive compounds targeting specific pathways | Development of new therapeutic agents |

| Material Science | Production of specialty chemicals and materials | Enhances material performance |

| Cosmetic Science | Improves stability and efficacy of topical formulations | Advances cosmetic product development |

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound’s 3-ethyl and 4-cyano substituents contrast with analogs bearing bulkier alkyl (e.g., 4-methylpentyl in ) or aromatic groups (e.g., 3-chlorobenzyl in ).

- Electron-Withdrawing Effects: The cyano group’s strong electron-withdrawing nature could influence the piperidine ring’s basicity and reactivity, similar to its role in the 4-cyano-4-(3-methylphenyl) analog .

Example Syntheses of Analogs:

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate :

- Reagents : 4-(4-methylpentyl)piperidine, di-tert-butyl carbonate, Et3N.

- Conditions : Dioxane/water (1:1), room temperature, overnight.

- Yield : 86%.

- Key Step : Boc protection via nucleophilic attack of the piperidine nitrogen on the carbonate.

Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate :

- Reagents : DCC, DMAP, 2,2-dimethyl-1,3-dioxane-4,6-dione.

- Conditions : DCM, 0°C to room temperature.

- Key Step : Acylation of the piperidine nitrogen.

Comparison with Target Compound :

- The target compound likely employs Boc protection under mild conditions (similar to ), but the introduction of the 3-ethyl and 4-cyano groups may require specialized steps, such as cyanation via nucleophilic substitution or Pd-catalyzed coupling.

Preparation Methods

Alkylation of Piperidine Precursors

A common approach involves alkylation of a piperidine precursor bearing a free nitrogen or a protected nitrogen. For example, the alkylation of a 4-cyano-3-ethylpiperidine intermediate with tert-butyl chloroformate (Boc anhydride) can install the tert-butyl carbamate protecting group on the nitrogen.

Microwave-assisted alkylation has been reported to improve reaction rates and yields. In one method, the alkylation is performed in acetonitrile with diisopropylethylamine as a base under microwave irradiation at elevated temperatures (~140°C) for approximately 80 minutes. This method accelerates the reaction compared to traditional reflux methods and improves overall yield and purity.

Introduction of the Cyano Group

The cyano substituent at the 4-position can be introduced via nucleophilic substitution or by using cyano-containing building blocks. For instance, alkylation of a piperidine nitrogen with diphenylbromopropionitrile has been used to introduce nitrile functionality in related compounds, which suggests a similar strategy could be adapted for tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate synthesis.

Protection of the Piperidine Nitrogen

The tert-butyl carbamate protecting group (Boc) is typically introduced by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is crucial for stabilizing the amine functionality during subsequent synthetic transformations and for improving compound handling and purification.

Representative Synthetic Procedure

A generalized synthetic route can be summarized as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Synthesis of 4-cyano-3-ethylpiperidine | Starting from 3-ethylpiperidine, introduction of cyano group at 4-position via nucleophilic substitution or cyano-containing alkylation reagent | 4-cyano-3-ethylpiperidine intermediate |

| 2. Protection of nitrogen | Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of base (e.g., triethylamine) in solvent such as dichloromethane or acetonitrile | Formation of this compound |

| 3. Purification | Extraction, washing, drying, and chromatographic purification | Pure target compound |

Detailed Reaction Conditions and Yields

Research Findings and Optimization

- Microwave-assisted alkylation significantly enhances reaction efficiency and yield compared to conventional heating methods.

- Removal or modification of functional groups such as cyano or ester groups in related piperidine compounds affects biological activity, indicating the importance of precise substitution patterns for activity and stability.

- The Boc protecting group is stable under a variety of reaction conditions and facilitates purification and handling of the compound.

- Optimization of solvent and base choice can improve reaction selectivity and minimize side products.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Traditional alkylation | Alkyl halide, DIPEA, acetonitrile, reflux | Reflux overnight | Simple setup, widely used | Longer reaction time, moderate yield |

| Microwave-assisted alkylation | Alkyl halide, DIPEA, acetonitrile, microwave | 140°C, 80 min | Faster reaction, higher yield | Requires microwave reactor |

| Boc protection | Di-tert-butyl dicarbonate, base, DCM or ACN | 0°C to RT, 2-4 h | High yield, stable protection | Requires careful pH control |

Q & A

Basic: What are the recommended methods for synthesizing and purifying tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

- Reagent Selection : Use tert-butyl chloroformate for carbamate formation and a base (e.g., triethylamine) to facilitate reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm intermediate formation .

- Purification : Recrystallization from solvents like ethanol or hexane/ethyl acetate mixtures yields the final product as an off-white solid. Column chromatography may be employed for intermediates with polar functional groups .

Basic: What safety precautions and storage conditions are critical when handling this compound?

Answer:

- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation of dust or vapors .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

- Emergency Measures : Equip labs with eyewash stations and fire-resistant clothing. In case of spills, use absorbent materials and avoid water jets .

Basic: Which analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperidine ring (e.g., cyano and ethyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced: How can researchers address discrepancies in reported biological activities of this compound analogs?

Answer:

- Comparative Structural Analysis : Use PubChem or crystallographic data to compare substituent effects (e.g., cyano vs. hydroxyl groups) .

- Assay Validation : Replicate studies under standardized conditions (pH, temperature) to isolate variables affecting bioactivity .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to analyze outliers and identify confounding factors like solvent polarity or stereochemistry .

Advanced: What experimental strategies optimize reaction conditions for synthesizing this compound derivatives?

Answer:

- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., nitrile group introduction) to minimize side reactions .

- Solvent Optimization : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance nucleophilic substitution efficiency .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to improve yield and regioselectivity .

Advanced: How do structural modifications at the 3-ethyl and 4-cyano positions influence the compound’s interactions with biological targets?

Answer:

- 3-Ethyl Group : Enhances lipophilicity, improving membrane permeability. Compare analogs with methyl or propyl groups to assess steric effects on receptor binding .

- 4-Cyano Group : Acts as a hydrogen-bond acceptor. Replace with nitro or carbonyl groups to study electronic effects on enzyme inhibition .

- Molecular Docking : Use software (e.g., AutoDock) to model interactions with targets like kinases or GPCRs. Validate with kinetic assays to measure binding affinity .

Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Acidic conditions may hydrolyze the tert-butyl ester .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Advanced: What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic attack at the cyano group) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection .

- Retrosynthetic Analysis : Use software (e.g., ChemAxon) to design synthetic routes prioritizing atom economy and step efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.